5-Fluoro-2-hydroxymandelic acid
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Overview
Description
5-Fluoro-2-hydroxymandelic acid is a fluorinated derivative of mandelic acid, an aromatic alpha-hydroxy acidFluorinated compounds are known for their increased stability, bioavailability, and unique reactivity, which makes this compound valuable in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxymandelic acid typically involves the fluorination of mandelic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes esterification, fluorination, and hydrolysis steps. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Fluoro-2-hydroxymandelic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxymandelic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s binding affinity and reactivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoromandelic acid
- 2-Fluoromandelic acid
- 3-Fluoromandelic acid
Comparison and Uniqueness
5-Fluoro-2-hydroxymandelic acid is unique due to the specific position of the fluorine atom, which can significantly alter its chemical and biological properties compared to other fluorinated mandelic acid derivatives. This positional specificity can lead to differences in reactivity, stability, and bioavailability, making it a distinct compound for various applications .
Properties
Molecular Formula |
C8H7FO4 |
---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO4/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) |
InChI Key |
UWZFOLJDVYGDSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)O)O |
Origin of Product |
United States |
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